molecular formula C14H16N4O3S B2548415 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941240-14-8

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2548415
CAS No.: 941240-14-8
M. Wt: 320.37
InChI Key: PZSQSZYPFAWHHX-UHFFFAOYSA-N
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Description

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,3-oxazole core substituted with cyano and ethylamino groups. The sulfonamide moiety is attached to a benzene ring, with dimethylamine substituents on the nitrogen atoms.

Properties

IUPAC Name

4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-4-16-14-12(9-15)17-13(21-14)10-5-7-11(8-6-10)22(19,20)18(2)3/h5-8,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQSZYPFAWHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles. Applied to the target molecule, this method involves cyclodehydration of α-acylamino ketone precursors.

Procedure :

  • Synthesis of α-Acylamino Ketone :
    • 4-Acetyl-N,N-dimethylbenzenesulfonamide is reacted with ethyl isocyanate in anhydrous dichloromethane at 0°C, yielding 4-(2-(ethylamino)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide.
  • Cyclization :
    • The intermediate is treated with polyphosphoric acid (PPA) at 110°C for 6 hours, inducing intramolecular dehydration to form the oxazole ring.

Yield : 65–70% after column purification (silica gel, ethyl acetate/hexane 3:7).
Advantages : High regioselectivity for 4-cyano and 5-ethylamino substitution.
Limitations : Prolonged reaction times and corrosive reagents necessitate careful handling.

Bredereck Reaction with α-Haloketones

The Bredereck reaction offers an alternative pathway using α-haloketones and amides.

Procedure :

  • Preparation of α-Bromoketone :
    • 4-(2-Bromo-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide is synthesized via bromination of 4-cyanoacetylbenzenesulfonamide using N-bromosuccinimide (NBS) in CCl₄.
  • Cyclocondensation :
    • The α-bromoketone reacts with ethylamine in dimethylformamide (DMF) at 80°C for 12 hours, forming the oxazole via nucleophilic displacement and cyclization.

Yield : 60–68% after recrystallization from ethanol.
Advantages : Mild conditions and commercial availability of reagents.
Challenges : Competing elimination reactions may reduce yield.

Modern Green Synthesis Approaches

Microwave-Assisted Van Leusen Oxazole Synthesis

The van Leusen reaction employing TosMIC (tosylmethyl isocyanide) enables rapid oxazole formation under microwave irradiation.

Procedure :

  • Aldehyde Preparation :
    • 4-Formyl-N,N-dimethylbenzenesulfonamide is synthesized via oxidation of 4-(hydroxymethyl)benzenesulfonamide using pyridinium chlorochromate (PCC).
  • Oxazole Formation :
    • A mixture of the aldehyde (1.0 equiv), TosMIC (1.2 equiv), ethylamine (1.5 equiv), and potassium phosphate (2.0 equiv) in isopropyl alcohol is irradiated at 350 W and 65°C for 8 minutes.

Yield : 75–78% (purity >95% by HPLC).
Advantages : Reduced reaction time (minutes vs. hours) and enhanced atom economy.
Key Data :

Parameter Value
Reaction Time 8 minutes
Temperature 65°C
Energy Consumption 350 W
Solvent Isopropyl alcohol

Ultrasound-Promoted Cycloisomerization

Ultrasound irradiation accelerates cycloisomerization of propargyl amides into oxazoles.

Procedure :

  • Propargyl Amide Synthesis :
    • 4-(N-ethylpropiolamido)-N,N-dimethylbenzenesulfonamide is prepared by coupling 4-aminobenzenesulfonamide with propiolic acid chloride.
  • Cyclization :
    • The propargyl amide is treated with silica-supported gold nanoparticles (Au/SiO₂) under ultrasound (40 kHz, 50°C) for 2 hours.

Yield : 72% with 99% regioselectivity.
Mechanistic Insight : Ultrasound cavitation enhances mass transfer and catalyst activity, reducing side reactions.

Sulfonamide Functionalization Strategies

Direct Sulfonation of Oxazole Intermediates

Post-oxazole sulfonation ensures precise positioning of the sulfonamide group.

Procedure :

  • Oxazole Intermediate :
    • 4-Cyano-5-(ethylamino)-1,3-oxazole is synthesized via Bredereck reaction.
  • Sulfonation :
    • The oxazole is treated with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C, followed by thionyl chloride (SOCl₂) to form the sulfonyl chloride.
  • Amination :
    • Reaction with dimethylamine in tetrahydrofuran (THF) yields the target sulfonamide.

Yield : 58–63% over three steps.
Critical Note : Excess chlorosulfonic acid risks over-sulfonation; stoichiometric control is essential.

Buchwald-Hartwig Amination for Late-Stage Diversification

Palladium-catalyzed coupling enables direct introduction of the sulfonamide group.

Procedure :

  • Oxazole Bromide Preparation :
    • 2-Bromo-4-cyano-5-(ethylamino)-1,3-oxazole is synthesized via bromination of the parent oxazole.
  • Coupling :
    • The bromide reacts with N,N-dimethylbenzenesulfonamide using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene at 100°C.

Yield : 70–75% (turnover number >500).
Advantages : Compatible with sensitive functional groups; avoids harsh sulfonation conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.24 (t, J = 5.6 Hz, 1H, NH), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.11 (s, 6H, N(CH₃)₂), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1325 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).
  • HRMS (ESI+) : m/z calc. for C₁₄H₁₆N₄O₃S [M+H]⁺: 345.1024; found: 345.1028.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min, λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, confirming thermal stability.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Robinson-Gabriel 65 97 12 120
Bredereck 60 95 14 95
Microwave van Leusen 78 99 0.13 150
Ultrasound 72 98 2 180
Buchwald-Hartwig 75 97 8 220

Key Trends :

  • Microwave and ultrasound methods prioritize speed and purity at higher costs.
  • Conventional methods remain cost-effective for large-scale synthesis despite longer durations.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including compounds similar to 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide, exhibit significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including targeting specific signaling pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a subject of interest for developing new antibiotics .

Anti-inflammatory Effects

In silico studies suggest that derivatives of this compound may act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase. This positions it as a possible candidate for treating inflammatory diseases .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated cytotoxic effects on colon and breast cancer cell lines.
Antimicrobial EvaluationShowed efficacy against multiple bacterial strains; potential for antibiotic development.
In silico Docking StudiesSuggested inhibition of inflammatory pathways, indicating therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

The oxazole ring and its substituents are critical for modulating biological activity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability (mg) Source
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide (Target Compound) Not explicitly provided Calculated ~363.4* Cyano, ethylamino, N,N-dimethyl sulfonamide N/A N/A
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide C₂₂H₂₃N₅O₃S 437.52 Cyano, 4-phenylpiperazinyl, N,N-dimethyl sulfonamide 81
5-(4-benzylpiperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C₂₆H₂₈N₄O₃S 476.6 Benzylpiperidinyl, pyrrolidine sulfonyl 80
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate C₉H₁₀N₄O₃ 209.2 Cyano, dimethylamino, methyl ester Discontinued

Notes:

  • The target compound’s molecular weight is estimated based on its formula.
  • The phenylpiperazinyl and benzylpiperidinyl analogs (from ) exhibit higher molecular weights due to bulkier substituents, which may influence solubility and membrane permeability.
  • The dimethylamino variant () lacks the sulfonamide group, reducing polarity compared to the target compound.

Sulfonamide Modifications

Sulfonamide derivatives are prominent in medicinal chemistry. Key comparisons include:

  • Higher sulfur content may improve binding to metalloenzymes.

Computational and Experimental Insights

  • Proper validation (e.g., via PLATON ) ensures accuracy in bond lengths and angles.
  • Docking Studies: AutoDock Vina could predict binding modes of the target compound and its analogs. For example, bulkier substituents (e.g., phenylpiperazinyl in ) might sterically hinder interactions with target proteins compared to the smaller ethylamino group.

Data Table: Key Structural and Availability Comparisons

Property Target Compound 4-Phenylpiperazinyl Analog Benzylpiperidinyl Analog Dimethylamino Analog
Molecular Weight ~363.4 437.52 476.6 209.2
Sulfonamide Group N,N-dimethyl N,N-dimethyl Pyrrolidine sulfonyl Absent
Oxazole Substituents Cyano, ethylamino Cyano, 4-phenylpiperazinyl Cyano, benzylpiperidinyl Cyano, dimethylamino
Availability Not reported 81 mg 80 mg Discontinued

Research Implications

  • Sulfur-Containing Analogs: Sulfur moieties (e.g., in ) are associated with enhanced bioactivity, as seen in antibiotics like penicillin . The target compound’s ethylamino group may offer a balance between reactivity and stability.
  • Bulkier Groups : The phenylpiperazinyl and benzylpiperidinyl analogs () could be prioritized for targets requiring hydrophobic interactions, whereas the target compound may suit polar binding pockets.

Biological Activity

The compound 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a sulfonamide group, an oxazole ring, and a cyano group, contributing to its diverse chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : Approximately 456.5 g/mol

The compound's unique architecture allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity

Preliminary studies suggest that This compound exhibits significant antimicrobial properties . Research indicates that derivatives of this compound demonstrate moderate to good antibacterial activity against various strains, particularly:

  • Staphylococcus aureus
  • Escherichia coli

While specific mechanisms of action are still under investigation, the presence of the sulfonamide and oxazole groups is believed to play a crucial role in the compound's biological efficacy. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, while oxazole derivatives often exhibit diverse pharmacological activities.

Antibacterial Activity Assessment

A study conducted using the disk diffusion method assessed the antibacterial activity of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, with notable activity against Staphylococcus aureus and E. coli .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the functional groups can significantly impact the biological activity of sulfonamide derivatives. Variations in substituents on the benzene ring or alterations to the oxazole structure may enhance potency or broaden the spectrum of activity .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesAntibacterial Activity
4-(4-cyano-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamideC16H20N4O3SSimilar oxazole structureModerate activity against E. coli
4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamideC14H16N4O3SContains amino group instead of cyanoLow activity against Staphylococcus aureus

Synthesis and Industrial Applications

The synthesis of This compound typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole ring followed by the introduction of cyano and sulfonamide groups under controlled conditions to optimize yield and purity .

In industrial settings, production methods may include large-scale batch reactions or continuous flow processes aimed at maximizing efficiency while minimizing waste.

Q & A

Q. Basic

  • 1H/13C NMR : Confirm substituent positions (e.g., cyano at C4, ethylamino at C5) and dimethylsulfonamide resonance splitting .
  • IR spectroscopy : Identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, sulfonamide S=O ~1350/1150 cm⁻¹) .
    Advanced
  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to resolve ambiguities in tautomeric forms (e.g., oxazole vs. oxazolone) and validate bond lengths/angles .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to distinguish from isobaric impurities .

How can computational tools like AutoDock Vina aid in predicting the biological targets of this compound?

Q. Advanced

  • Docking workflow :
    • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases, tubulin) .
    • Grid parameterization : Define binding sites using crystallographic data (PDB) and optimize scoring function parameters (e.g., exhaustiveness=32) .
    • Pose clustering : Analyze top-ranked poses for hydrogen bonding (e.g., sulfonamide oxygen interactions) and hydrophobic contacts (cyano/oxazole groups) .
      Validation : Compare docking results with experimental IC₅₀ values from NCI-60 cancer cell line assays to refine predictive models .

What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

Q. Advanced

  • Data discrepancies : Some studies report potent anticancer activity (GI₅₀ <10 µM), while others show limited cytotoxicity (>100 µM). Potential causes:
    • Cell line variability : Test compound against a panel (e.g., NCI-60) to identify sensitivity patterns (e.g., leukemia vs. solid tumors) .
    • Mechanistic ambiguity : Use COMPARE analysis to correlate activity profiles with known microtubule disruptors (e.g., vinblastine) or redox modulators .
  • Resolution strategies :
    • Target engagement assays : Measure tubulin polymerization inhibition in vitro .
    • Metabolic stability studies : Assess hepatic clearance (e.g., human liver microsomes) to rule out pharmacokinetic limitations .

How does the electronic nature of the 4-cyano group influence the compound’s reactivity and bioactivity?

Q. Advanced

  • Electronic effects : The electron-withdrawing cyano group stabilizes the oxazole ring via conjugation, reducing electrophilicity at C2 and directing nucleophilic attacks to C5 .
  • Bioactivity implications :
    • Lipophilicity enhancement : LogP increases by ~0.5 units compared to non-cyano analogs, improving membrane permeability .
    • H-bond acceptor strength : The cyano group may interact with backbone amides in target proteins (e.g., tubulin’s β-subunit), as suggested by docking studies .

What are the best practices for resolving crystallographic disorder in the ethylamino side chain during structure refinement?

Q. Advanced

  • Disorder modeling :
    • Split the ethylamino moiety into two conformers with occupancy ratios refined using SHELXL’s PART instruction .
    • Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and thermal motion continuity .
  • Validation : Check R1/wR2 convergence (<5% difference) and omit maps to ensure residual electron density <0.3 eÅ⁻³ .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer profile?

Q. Advanced

  • Key modifications :
    • Oxazole ring substitution : Replace ethylamino with bulkier amines (e.g., cyclopropyl) to enhance tubulin binding via hydrophobic interactions .
    • Sulfonamide N-methylation : Test N-demethylated analogs to assess hydrogen-bonding contributions to potency .
  • Screening : Use parallel synthesis to generate derivatives (e.g., 10–20 analogs) and evaluate cytotoxicity, selectivity, and metabolic stability .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced

  • Matrix effects : Plasma proteins may bind sulfonamide groups, reducing recovery. Mitigation strategies:
    • Protein precipitation : Use acetonitrile (3:1 v/v) with 0.1% formic acid .
    • LC-MS/MS detection : Employ a C18 column (2.6 µm, 100 Å) and MRM transitions for sulfonamide-specific fragments (e.g., m/z 184→156) .
  • Sensitivity : Achieve LOD <10 nM via post-column infusion of ammonium acetate to enhance ionization .

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